molecular formula C11H11F3N2O2 B2790712 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one CAS No. 1904047-22-8

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B2790712
CAS No.: 1904047-22-8
M. Wt: 260.216
InChI Key: QIDPYMGOCYXRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates both an azetidine ring, a scaffold known for its utility in improving the pharmacokinetic properties of drug candidates, and a pyridine moiety, a common pharmacophore found in molecules with diverse biological activities. The presence of the trifluoromethyl ketone group suggests potential as an electrophile in the design of covalent inhibitors for enzymes such as [TARGET ENZYME CLASS, e.g., serine hydrolases]. This compound is intended for use as a key synthetic intermediate or a precursor in the development of novel bioactive molecules. Researchers can utilize it to explore structure-activity relationships (SAR) in programs targeting [PUTATIVE TARGET, e.g., specific receptor classes]. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)4-10(17)16-6-9(7-16)18-8-2-1-3-15-5-8/h1-3,5,9H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDPYMGOCYXRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(F)(F)F)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves the reaction of 3-(pyridin-3-yloxy)azetidine with 3,3,3-trifluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Azetidine/Pyrrolidine Cores

Key Observations :

  • Azetidine vs. Pyrrolidine : The azetidine core in the target compound imposes greater ring strain and reduced flexibility compared to pyrrolidine in the pyrimidin-2-yloxy analogue . This may influence binding kinetics in biological systems.
  • Biological Activity : The compound in [3], which shares an azetidine core but includes a pyrazolo-pyridine substituent, demonstrates TLR7-9 antagonism, suggesting that azetidine derivatives may have niche applications in autoimmune therapies .

Fluorinated Propan-1-one Derivatives

Fluorinated ketones are prized for their electron-withdrawing properties and metabolic resistance. Examples include:

  • 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride ([8]): This compound substitutes azetidine with a piperazine ring, increasing basicity and solubility in acidic environments.
  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride ([7]): A non-fluorinated analogue with a phenyl group, highlighting the role of the trifluoromethyl group in enhancing lipophilicity and steric bulk .

Physicochemical Trends :

  • Trifluoromethyl groups consistently lower polar surface area (e.g., 314.27 g/mol for the target compound vs. 253.77 g/mol for the non-fluorinated analogue in [7]).
  • Phenoxy-substituted derivatives (e.g., [6]) exhibit higher melting points due to aromatic stacking, whereas azetidine/pyrrolidine-containing compounds may prioritize conformational adaptability .

Pharmacological Potential and Limitations

  • TLR Antagonism : The azetidine-pyridine scaffold in the target compound shares structural motifs with patented TLR7-9 antagonists ([3]), though direct activity data for the trifluoromethyl variant remains unreported.
  • Comparative ADMET Profiles: Fluorinated compounds like the target molecule likely exhibit improved blood-brain barrier penetration over non-fluorinated analogues but may face renal clearance challenges due to higher molecular weights .

Biological Activity

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one (CAS Number: 2034478-45-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group and a pyridine moiety, which are known to enhance biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
  • Introduction of the Pyridin-3-yloxy Group : Nucleophilic substitution reactions are employed to attach the pyridine derivative to the azetidine ring.
  • Attachment of the Trifluoromethyl Group : The trifluoromethyl group is introduced in the final step through various coupling reactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased binding affinity and selectivity for biological targets.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays using MCF-7 breast cancer cells showed that derivatives of similar structures had potent cytotoxic effects with low toxicity towards normal cells .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BMCF-74.2
3,3,3-Trifluoro CompoundMCF-7TBDCurrent Study

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar structures have been evaluated for their ability to inhibit bacterial growth and show promise as potential antimicrobial agents.

Case Studies

Several studies have investigated the biological properties of compounds structurally related to this compound:

  • Study on Anticancer Properties : Research published in Nature highlighted the synthesis of various β-aromatic ketones that demonstrated significant cytotoxicity against MCF-7 cells. The findings suggest that modifications in the molecular structure can lead to enhanced therapeutic efficacy .
  • Evaluation of Selectivity : Another study focused on the selectivity of compounds targeting nicotinic receptors revealed that structural modifications similar to those in 3,3,3-Trifluoro compounds led to improved binding affinities and selectivity profiles .

Q & A

Basic: What are the standard synthetic routes for 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one?

Answer:
The synthesis typically involves multi-step organic reactions:

Nucleophilic substitution : Formation of the azetidine-phenoxy linkage by reacting 3-hydroxypyridine with an azetidine precursor under basic conditions (e.g., NaH in THF) .

Ketone formation : Introduction of the trifluoropropanone moiety via a Friedel-Crafts acylation or coupling reaction using trifluoropropionic acid derivatives .

Purification : Chromatography (silica gel or HPLC) is critical due to the compound’s polarity and potential byproducts .
Key considerations : Optimize reaction time and temperature to avoid decomposition of the trifluoromethyl group, which is sensitive to prolonged heating .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:
Structural validation employs:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms the trifluoromethyl group’s presence, while 1H^{1}\text{H} NMR resolves azetidine and pyridine protons .
  • X-ray crystallography : Critical for confirming the stereochemistry of the azetidine ring and spatial arrangement of substituents (e.g., SHELX software for refinement) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 319.1) and detects isotopic patterns from fluorine .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, JAK2) due to structural similarity to known kinase inhibitors with pyridine-azetidine motifs .
  • Receptor binding studies : Screen for GPCR activity (e.g., serotonin or adrenergic receptors) using radioligand displacement assays .
  • Cytotoxicity profiling : Use MTT assays in HEK293 or HepG2 cell lines to assess baseline toxicity before in vivo studies .

Advanced: How can researchers resolve conflicting data on the compound’s metabolic stability?

Answer:
Conflicting stability data may arise from:

  • Species-specific metabolism : Compare microsomal stability in human vs. rat liver microsomes to identify interspecies differences in CYP450-mediated oxidation .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative degradation .
  • Analytical validation : Use LC-MS/MS to quantify degradation products and confirm stability under varying pH and temperature .

Advanced: What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

Answer:

  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active vs. allosteric sites of target enzymes .
  • Fragment-based design : Replace the pyridinyloxy group with bioisosteres (e.g., thiophene) to reduce off-target binding .
  • Kinetic studies : Measure kcat/Kmk_{\text{cat}}/K_m ratios to assess competitive vs. non-competitive inhibition mechanisms .

Advanced: How should researchers address discrepancies in reported solubility data?

Answer:
Discrepancies often stem from solvent polarity and aggregation:

  • Solvent screening : Test solubility in DMSO-water mixtures (1–10% DMSO) and correlate with logP values (predicted ~2.5) .
  • Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous buffers, which may falsely lower apparent solubility .
  • Co-solvent approaches : Use cyclodextrins or PEGs to enhance solubility without altering biological activity .

Advanced: What mechanistic studies are needed to elucidate its anti-inflammatory activity?

Answer:

  • NF-κB pathway analysis : Measure IκBα degradation and p65 nuclear translocation in LPS-stimulated macrophages .
  • Cytokine profiling : Quantify IL-6 and TNF-α suppression via ELISA or multiplex assays .
  • ROS scavenging assays : Use DCFH-DA probes to assess antioxidant activity linked to the trifluoromethyl group .

Advanced: How can computational modeling guide the optimization of its pharmacokinetic properties?

Answer:

  • ADMET prediction : Use QikProp to optimize logP (<3), polar surface area (~70 Ų), and permeability (Caco-2 model) .
  • Metabolite prediction : Simulate Phase I/II metabolism with StarDrop or MetaDrug to identify vulnerable sites for deuteration or fluorination .
  • Free energy perturbation (FEP) : Calculate binding affinity changes for structural analogs to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.